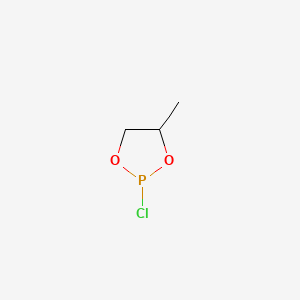![molecular formula C22H16Cl2 B14737190 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) CAS No. 3282-48-2](/img/structure/B14737190.png)
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) is an organic compound with a complex structure that includes a phenylene group connected to two ethene groups, each of which is further connected to a chlorobenzene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) typically involves a series of condensation reactions. One common method involves the reaction of 1,4-phenylenediacetic acid with 2-chlorobenzaldehyde in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.
化学反应分析
Types of Reactions
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzene groups can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenols or amines.
科学研究应用
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and organic semiconductors.
作用机制
The mechanism of action of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The ethene groups in the compound can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function .
相似化合物的比较
Similar Compounds
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene): Similar structure but with nitro groups instead of chloro groups.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar ethene linkage but with hydroxyl groups instead of chloro groups.
Uniqueness
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) is unique due to the presence of chlorobenzene groups, which impart distinct chemical properties such as increased reactivity in substitution reactions and potential for forming strong intermolecular interactions.
属性
CAS 编号 |
3282-48-2 |
|---|---|
分子式 |
C22H16Cl2 |
分子量 |
351.3 g/mol |
IUPAC 名称 |
1,4-bis[2-(2-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H16Cl2/c23-21-7-3-1-5-19(21)15-13-17-9-11-18(12-10-17)14-16-20-6-2-4-8-22(20)24/h1-16H |
InChI 键 |
WGJHUCVXRUGVFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


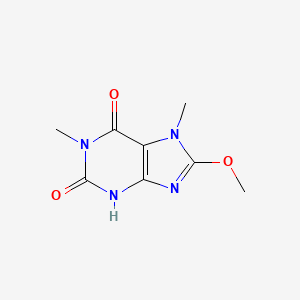
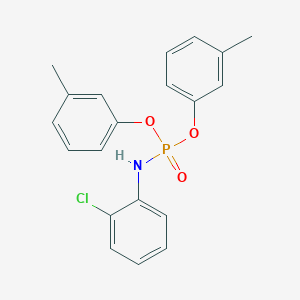
![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)
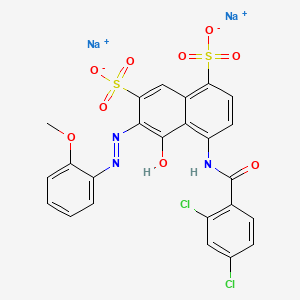
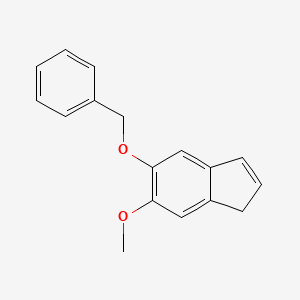
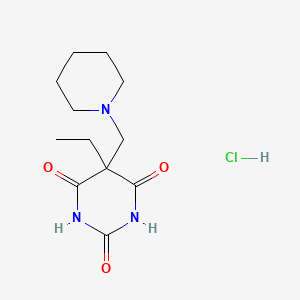
![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)

amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14737155.png)
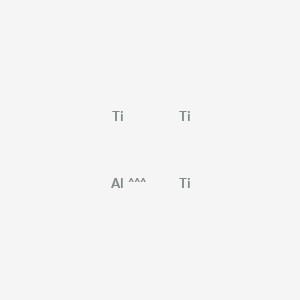
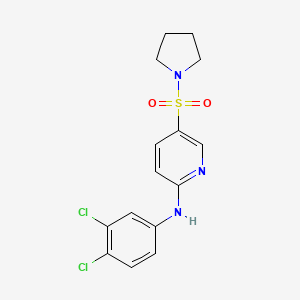
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
